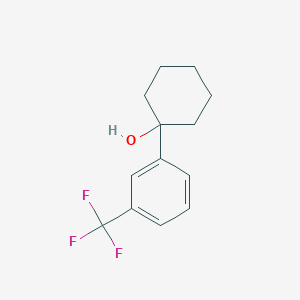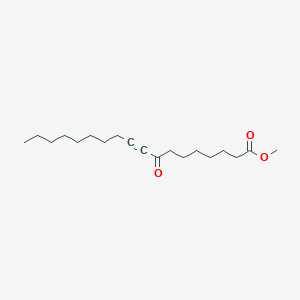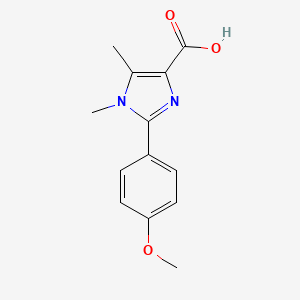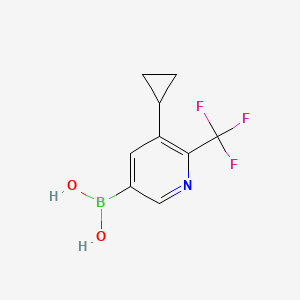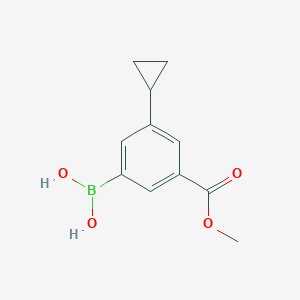
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions . This reaction is usually carried out in an inert atmosphere, using basic conditions and suitable solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
科学研究应用
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid intermediates.
作用机制
The mechanism by which (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of complex organic structures.
相似化合物的比较
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid can be compared with other boronic acids such as:
3,5-Bis(methoxycarbonyl)phenylboronic acid: Similar in structure but with two methoxycarbonyl groups, making it more reactive in certain conditions.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a nitro group, which can influence its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid that serves as a fundamental building block in many organic syntheses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in chemical research.
属性
分子式 |
C11H13BO4 |
|---|---|
分子量 |
220.03 g/mol |
IUPAC 名称 |
(3-cyclopropyl-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)9-4-8(7-2-3-7)5-10(6-9)12(14)15/h4-7,14-15H,2-3H2,1H3 |
InChI 键 |
YWZXWLOUDNQSDD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

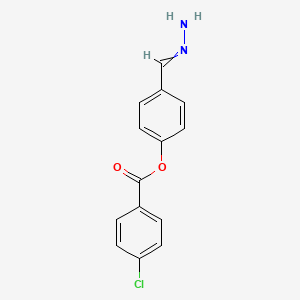
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)

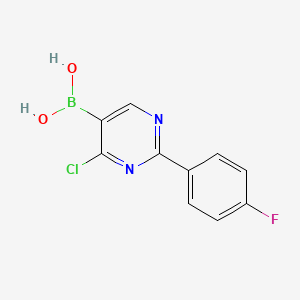
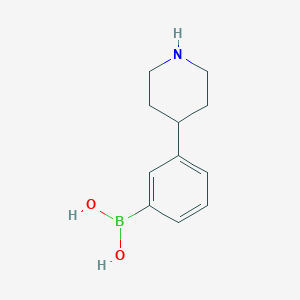
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
